molecular formula C16H16F2N6O2S B5463177 2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide

2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide

Cat. No. B5463177
M. Wt: 394.4 g/mol
InChI Key: UYIMDHCSIBXATD-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, and a benzenesulfonamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The difluoro group on the benzene ring would likely cause the ring to be electron-deficient, which could influence its reactivity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2,4-difluoro-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-6-9-24(23-11)16-5-4-15(21-22-16)19-7-8-20-27(25,26)14-3-2-12(17)10-13(14)18/h2-6,9-10,20H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMDHCSIBXATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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